4-(Methoxymethyl)piperidin-4-amine dihydrochloride chemical properties
4-(Methoxymethyl)piperidin-4-amine dihydrochloride chemical properties
The following technical guide details the chemical properties, synthesis, and application of 4-(Methoxymethyl)piperidin-4-amine dihydrochloride , a specialized gem-disubstituted piperidine scaffold used in modern drug discovery.
Executive Summary
4-(Methoxymethyl)piperidin-4-amine dihydrochloride is a high-value,
This structural motif serves two critical functions in lead optimization:
-
Metabolic Blocking: The quaternary carbon at position 4 prevents oxidative metabolism (e.g., hydroxylation) often observed in monosubstituted piperidines.
-
Conformational Restriction: The steric bulk of the methoxymethyl group locks the piperidine ring into a preferred chair conformation, reducing the entropic penalty upon binding to protein targets (e.g., GPCRs, Kinases).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 4-(Methoxymethyl)piperidin-4-amine dihydrochloride |
| Common Name | 4-Amino-4-methoxymethylpiperidine 2HCl |
| Core Scaffold | gem-Disubstituted Piperidine |
| Precursor CAS | 412357-28-9 (N-Boc protected free base) |
| Molecular Formula | C |
| Molecular Weight | 144.22 (Free Base) / 217.13 (Dihydrochloride) |
| SMILES | COCC1(N)CCNCC1.Cl.Cl |
Physical Properties[1]
-
Appearance: White to off-white hygroscopic solid.
-
Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Et2O).
-
Acidity (pKa):
- (Piperidine NH): ~10.8 (Typical for secondary amines).
-
(Exocyclic NH
): ~7.5–8.0 (Lowered due to the inductive effect of the geminal methoxymethyl ether).
-
Hygroscopicity: The dihydrochloride salt is deliquescent . It must be stored under desiccant or inert atmosphere (Ar/N
).
Synthetic Accessibility & Manufacturing
The synthesis of this core typically proceeds via the Bucherer-Bergs reaction , which efficiently constructs the quaternary center.
Core Synthesis Workflow (Graphviz)
The following diagram outlines the industrial route from N-Boc-4-piperidone to the target dihydrochloride.
Figure 1: Step-wise synthesis of 4-(Methoxymethyl)piperidin-4-amine dihydrochloride via Bucherer-Bergs protocol.
Process Causality
-
Why Bucherer-Bergs? Direct alkylation of 4-aminopiperidine is prone to over-alkylation. The hydantoin intermediate provides a "protected" form of the amino acid, allowing rigorous purification before the sensitive reduction step.
-
Reduction Strategy: The carboxylic acid is reduced to the alcohol using Borane (BH
) or Lithium Aluminum Hydride (LiAlH ). This generates the 4-amino-4-hydroxymethyl intermediate, which is then O-methylated.
Reactivity & Functionalization Strategies
The molecule contains two distinct nucleophilic nitrogen centers. Understanding their differential reactivity is crucial for library synthesis.
Reactivity Profile
-
Piperidine Nitrogen (
):-
Type: Secondary amine.
-
Reactivity: High. Sterically unhindered.
-
Preferred Reactions:
, Reductive Amination, Amide Coupling.
-
-
Exocyclic Nitrogen (
):-
Type: Primary amine attached to a quaternary carbon.
-
Reactivity: Moderate to Low.
-
Steric Hindrance: Significant steric bulk from the geminal methoxymethyl group and the piperidine ring reduces nucleophilicity compared to a standard primary amine.
-
Selectivity: In competitive acylation without protection,
reacts first.
-
Selective Functionalization Logic (Graphviz)
Figure 2: Differential functionalization strategy. Path A utilizes the higher nucleophilicity of the secondary amine. Path B requires orthogonal protection to target the exocyclic amine.
Experimental Protocols
Handling & Storage (Self-Validating Protocol)
Objective: Prevent deliquescence and ensure accurate stoichiometry.
-
Receipt: Upon receipt, verify the solid is free-flowing. If clumped, the salt has absorbed water.
-
Drying: Dry under high vacuum (<1 mbar) at 40°C for 4 hours over P
O or KOH pellets before use. -
Weighing: Weigh quickly in a low-humidity environment or glovebox.
-
Validation: Check
H NMR in DMSO- . A sharp water peak at 3.33 ppm indicates moisture; integration relative to the methoxy signal (3.30 ppm) allows for stoichiometry correction.
Example: Selective Amide Coupling at
Context: Attaching the scaffold to a carboxylic acid core (R-COOH).
-
Activation: Dissolve R-COOH (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid.
-
Addition: Add 4-(Methoxymethyl)piperidin-4-amine 2HCl (1.2 equiv) directly to the mixture.
-
Note: The extra equivalent of DIPEA (total 4-5 equiv) is required to neutralize the 2HCl salt.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO
(removes unreacted acid) and Brine. -
Observation: The exocyclic amine (4-NH
) usually remains unreacted under these conditions due to the steric shielding of the quaternary center, provided the stoichiometry of the acid is controlled (1.0 equiv).
Structural Biology & Medicinal Chemistry Context
The "Gem-Dimethyl" Effect equivalent
Replacing a hydrogen with a methoxymethyl group creates a Thorpe-Ingold effect (gem-disubstitution effect). This restricts the conformational freedom of the piperidine ring and the exocyclic substituents.
-
Angle Compression: The internal C-C-C bond angle at position 4 is compressed (<109.5°), forcing the substituents (NH
and CH OMe) into specific axial/equatorial orientations. -
Binding Affinity: This pre-organization can lower the entropic cost of binding (
), potentially increasing potency by 10-100 fold compared to the unsubstituted analogue.
Metabolic Stability
In standard piperidines, the C4 position is a "soft spot" for Cytochrome P450 oxidation. The quaternary substitution blocks this site completely, forcing metabolism to less favorable sites or increasing the overall half-life (
References
-
Vertex Pharmaceuticals. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters.
-
PharmaBlock. (2021). Gem-Disubstituted Piperidines in Drug Design: Fsp3 and Solubility. PharmaBlock Whitepapers.
-
Sigma-Aldrich. (2024). Product Specification: 4-(Aminomethyl)piperidine derivatives and Building Blocks.
-
PubChem. (2025).[4] Compound Summary: tert-Butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate (Precursor).
-
Journal of Medicinal Chemistry. (2015). Synthesis and SAR of 4-substituted piperidines as CCR5 antagonists.
